(3R)-3-Hydroxy Quinine-vinyl-d3 is a deuterated derivative of quinine, an alkaloid known for its antimalarial properties. This compound features a hydroxyl group at the 3-position and a vinyl group, which may influence its biological activity and chemical reactivity. The molecular formula for (3R)-3-Hydroxy Quinine-vinyl-d3 is , with a molecular weight of approximately 343.435 g/mol .
The synthesis of (3R)-3-Hydroxy Quinine-vinyl-d3 typically involves several key steps:
Technical details regarding the reaction conditions, including temperature, solvent choice, and catalysts, play crucial roles in optimizing yield and purity .
The molecular structure of (3R)-3-Hydroxy Quinine-vinyl-d3 can be represented using various notations:
[2H]C(=C([2H])[C@]1(O)C[N@@]2CC[C@H]1C[C@H]2[C@H](O)c3ccnc4ccc(OC)cc34)[2H]InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D .The stereochemistry of this compound is significant due to its potential impact on biological activity. The specific configuration at the chiral centers can influence how the molecule interacts with biological targets.
The chemical reactivity of (3R)-3-Hydroxy Quinine-vinyl-d3 is primarily governed by its hydroxyl and vinyl functional groups. Key reactions include:
These reactions are influenced by various factors such as temperature, solvent systems, and catalysts used during synthesis.
The mechanism of action for (3R)-3-Hydroxy Quinine-vinyl-d3 is expected to be analogous to that of quinine due to their structural similarities. Quinine exerts its antimalarial effects primarily by interfering with the parasite's ability to metabolize hemoglobin within red blood cells.
Research into (3R)-3-Hydroxy Quinine-vinyl-d3 may focus on:
Understanding these interactions will provide insights into its potential therapeutic applications .
Key physical and chemical properties of (3R)-3-Hydroxy Quinine-vinyl-d3 include:
Additional properties such as boiling point, melting point, refractive index, and specific gravity are critical for characterizing this compound but require further empirical data for precise values .
(3R)-3-Hydroxy Quinine-vinyl-d3 has potential applications in various scientific fields:
Further research is necessary to fully elucidate its potential benefits and applications in medicine and pharmacology .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: